molecular formula C12H12ClN3O3S B4506466 N-(5-chloro-2,4-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-(5-chloro-2,4-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B4506466
M. Wt: 313.76 g/mol
InChI Key: ITMJGOYWUAQALW-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H12ClN3O3S and its molecular weight is 313.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.0287901 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research on thiadiazole derivatives, including compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, has demonstrated their potential in various scientific applications. One study explored the Convenient Preparations of 3,5-Disubstituted 1,2,4-Thiadiazoles by oxidative dimerization of thioamides, highlighting a method for preparing thiadiazole derivatives with potential for further functionalization (Takikawa et al., 1985).

Biological Activities

  • Anticancer Potential : A study on novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety revealed potent anticancer activities. These derivatives were synthesized and evaluated in vitro, showing significant inhibition against specific cancer cell lines, indicating the promise of thiadiazole derivatives in cancer research (Gomha et al., 2017).

  • Anti-Inflammatory and Analgesic Properties : Another investigation focused on benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were synthesized and tested for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, showcasing the therapeutic potential of thiadiazole derivatives in managing pain and inflammation (Abu‐Hashem et al., 2020).

  • Antimicrobial Applications : The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole was explored for their potential as antimicrobial agents. These derivatives demonstrated moderate activity against various bacterial and fungal strains, suggesting their use in developing new antimicrobial agents (Sah et al., 2014).

Chemical and Physical Properties

  • Crystal Structure Analysis : Research on the crystal structure and Hirshfeld surface analysis of thiadiazole derivatives provides insights into the molecular interactions and stability of these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of thiadiazole derivatives in material science and pharmaceuticals (Prabhuswamy et al., 2016).

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3S/c1-6-11(20-16-15-6)12(17)14-8-4-7(13)9(18-2)5-10(8)19-3/h4-5H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMJGOYWUAQALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC(=C(C=C2OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-2,4-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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N-(5-chloro-2,4-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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N-(5-chloro-2,4-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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N-(5-chloro-2,4-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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N-(5-chloro-2,4-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 6
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N-(5-chloro-2,4-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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